N-Formyl-L-histidine
CAS No.: 15191-21-6
Cat. No.: VC21069498
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15191-21-6 |
|---|---|
| Molecular Formula | C7H9N3O3 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 2-formamido-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13) |
| Standard InChI Key | WFQVSLVQIFFQQN-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)O)NC=O |
| SMILES | C1=C(NC=N1)CC(C(=O)O)NC=O |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)O)NC=O |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
N-Formyl-L-histidine exists as a white to almost white crystalline powder with defined physical properties. The compound exhibits high water solubility and specific optical rotation, reflecting its defined stereochemistry as the L-isomer.
Table 1: Physical Properties of N-Formyl-L-histidine
Structural Features
N-Formyl-L-histidine is structurally distinguished by the formyl group (CHO) attached to the nitrogen atom of the amino acid. This modification alters the compound's reactivity and binding properties compared to the parent L-histidine molecule. The compound maintains the characteristic imidazole ring of histidine, which is essential for its biological interactions, particularly with enzymes involved in histidine metabolism.
The systematic nomenclature for this compound includes (2S)-2-formamido-3-(1H-imidazol-5-yl)propanoic acid or (S)-2-Formamido-3-(1H-imidazol-4-yl)propanoic acid, reflecting both its stereochemistry and chemical composition .
Biochemical Properties
Enzymatic Interactions
N-Formyl-L-histidine demonstrates specific interactions with enzymes involved in amino acid metabolism and protein synthesis. These interactions are fundamental to its biochemical significance and potential applications in research and pharmaceutical development.
Binding Affinities
A particularly significant biochemical property of N-Formyl-L-histidine is its binding affinity to histidyl-tRNA synthetase, an enzyme crucial for protein synthesis. Research has demonstrated that N-Formyl-L-histidine binds to this enzyme with an inhibition constant (Ki) of 4.6 μM, indicating substantial affinity and potential as an enzyme inhibitor .
Inhibitory Activities
N-Formyl-L-histidine functions as a competitive inhibitor against L-histidine ammonia-lyase (histidase), an enzyme that catalyzes the first step in histidine catabolism—the conversion of L-histidine to urocanic acid. This inhibitory activity occurs with a Ki value of 4.26 mM, reflecting its capacity to interfere with histidine degradation pathways .
Table 2: Biochemical Properties of N-Formyl-L-histidine
Synthesis and Preparation Methods
Laboratory Synthesis
The primary method for synthesizing N-Formyl-L-histidine involves the formylation of L-histidine. This reaction typically employs formic acid under acidic conditions, often with hydrochloric acid as a catalyst to facilitate the formylation process.
In a broader context, research on N-formylaminonitriles in formamide has revealed pathways of prebiotic relevance. Studies indicate that N-formylaminonitriles are produced through thermally promoted reactions between aldehydes and cyanide in formamide, with or without ammonia . These findings suggest potential roles for formamide in the prebiotic synthesis of amino acid derivatives and may inform alternative approaches to producing compounds like N-Formyl-L-histidine.
The formylation reaction exemplifies how formaldehyde and similar compounds interact with amino acids. Research demonstrates that formaldehyde reacts with different amino acids at varying rates, forming a range of products with different stabilities . These reactions typically proceed faster than those with other biological carbonyl compounds, resulting in more stable adducts .
Industrial Production
Industrial production of N-Formyl-L-histidine employs optimized formylation reactions under carefully controlled conditions to ensure high yield and purity. The production process typically includes purification steps such as crystallization or chromatography to isolate the desired compound. Commercial suppliers typically provide the compound with a purity exceeding 98%, as determined by titration analysis .
Biological Roles and Functions
Role in Histidine Metabolism
N-Formyl-L-histidine is involved in the histidine degradation pathway, particularly through its interaction with enzymes that catalyze key steps in this metabolic process. The histidine degradation pathway begins with the conversion of L-histidine to urocanate and ammonia by histidine ammonia-lyase (HutH), followed by the transformation of urocanate to L-5-imidazolone-4-propionate by urocanase (HutU), which is then hydrolyzed to N-formimino-L-glutamate by imidazolone propionate amidohydrolase (HutI) .
The degradation pathway continues with N-formimino-L-glutamate iminohydrolase (HutF), which catalyzes the deamination of N-formimino-L-glutamate to N-formyl-L-glutamate and ammonia . Subsequently, formylglutamate amidohydrolase (FGase) hydrolyzes N-formyl-L-glutamate to produce L-glutamate and formate. By inhibiting L-histidine ammonia-lyase, N-Formyl-L-histidine can potentially modulate this degradation pathway.
Antioxidant Properties
Similar to its parent compound, N-Formyl-L-histidine may exhibit antioxidant activity through scavenging reactive oxygen species (ROS) and reactive nitrogen species. This property could be valuable in research related to oxidative stress and cellular protection mechanisms.
The interactions between formaldehyde and amino acids, including histidine, have broader implications for biological systems. Research shows that these reactions have potential roles in both normal and disease-related biological processes . These interactions can affect cellular redox states and may influence various metabolic and signaling pathways.
Cellular Effects
N-Formyl-L-histidine, like histidine itself, plays roles in protein synthesis and various cellular processes. The formylation of histidine alters its interactions with cellular components and affects its participation in biochemical pathways. Understanding these effects is important for elucidating the compound's potential biological significance and applications.
Applications and Research
Pharmaceutical Applications
The enzyme inhibitory properties of N-Formyl-L-histidine, particularly its competitive inhibition of L-histidine ammonia-lyase and binding to histidyl-tRNA synthetase, suggest potential pharmaceutical applications. These properties make it a candidate for developing drugs targeting conditions related to histidine metabolism or enzyme dysfunction.
Research Tools
N-Formyl-L-histidine serves as a valuable research tool for studying enzyme kinetics, histidine metabolism, and protein synthesis. Its well-characterized interactions with specific enzymes make it useful for investigating these biochemical processes and developing new methodologies for enzyme inhibition studies.
Recent Studies
Recent research has explored various aspects of N-Formyl-L-histidine and related compounds. Studies on the prebiotic synthesis of N-formylaminonitriles and their derivatives suggest potential roles in the origin of life and early biochemical evolution . These findings contribute to our understanding of how amino acid derivatives like N-Formyl-L-histidine may have emerged in prebiotic conditions.
Research on the crystallization of L-histidine has revealed insights that may be relevant to N-Formyl-L-histidine as well. L-histidine forms A and B typically crystallize simultaneously in pure aqueous solution, presenting challenges for obtaining single polymorphs . Studies have shown that additives can influence this process, with selective abilities varying based on carbon chain lengths and substituent groups . These findings could inform approaches to crystallizing and purifying N-Formyl-L-histidine.
Comparison with Related Compounds
Structural Analogues
N-Formyl-L-histidine belongs to a family of histidine derivatives with varying structural features and biological activities:
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N-Formyl-α-L-histidine: A related formylated histidine derivative with similar properties but potentially different biological activities.
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Histidylhistidine: A dipeptide of histidine with distinct biochemical roles in cellular processes.
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Carnosine (β-alanylhistidine): A dipeptide with documented antioxidant properties and physiological functions different from those of N-Formyl-L-histidine.
Functional Comparison
What distinguishes N-Formyl-L-histidine from related compounds is its specific binding affinity to histidyl-tRNA synthetase and its competitive inhibition of L-histidine ammonia-lyase . These properties make it uniquely valuable for specific biochemical investigations and potential therapeutic applications targeting these enzymes.
The formylation of histidine alters its chemical reactivity, solubility, and binding characteristics compared to unmodified histidine. These modifications result in different interactions with biological molecules and potentially different physiological effects, which researchers continue to investigate.
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